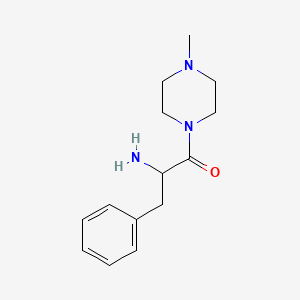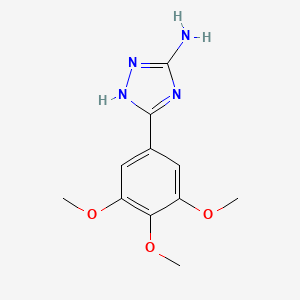
2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one” is a chemical compound with the molecular formula C7H16ClN3O . It is used for proteomics research .
Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one” is 230.13 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one was synthesized, and its amino ketone form was reduced to create derivatives with potential biological properties. This synthesis pathway involved interactions with Grignard reagents and lithium aluminum hydride reduction (Геворгян et al., 2017).
Biological Activities
- Some derivatives of the synthesized compounds exhibited anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates potential therapeutic applications in pain management and inflammation control (Gevorgyan et al., 2017).
Structure-Activity Relationships
Ligand Affinity and Selectivity
- Research on the structure-activity relationship around the phenyl alkyl ether moiety of certain compounds revealed that substitutions can lead to potent and selective agonists with improved aqueous solubility. This highlights the importance of specific structural modifications for enhancing drug effectiveness (Collins et al., 1998).
Optimization of H4 Receptor Ligands
- Systematic modifications of 2-aminopyrimidines optimized their potency as ligands for the histamine H4 receptor. This led to compounds with significant in vitro and in vivo anti-inflammatory and antinociceptive activities, demonstrating their potential in pain management (Altenbach et al., 2008).
Green Chemistry and Sustainable Synthesis
Environmentally Friendly Catalysts
- A study demonstrated the use of a nanocrystalline titania-based sulfonic acid material as an effective, efficient, and reusable catalyst for synthesizing certain derivatives under solvent-free conditions. This approach highlights the importance of green chemistry principles in drug synthesis (Murugesan, Gengan, & Krishnan, 2016).
Anticancer Activity
Analysis of Anticancer Properties
- Research into 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents revealed that the nature of these substituents significantly influenced their anticancer activities. This indicates a promising avenue for developing new anticancer drugs (Konovalenko et al., 2022).
Propiedades
IUPAC Name |
2-amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-7-9-17(10-8-16)14(18)13(15)11-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTLIEHGUJVESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)


![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)
![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)
![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)
![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)